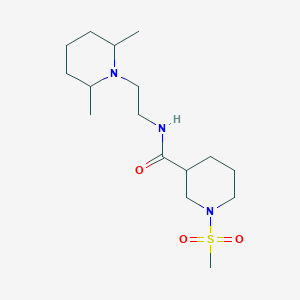

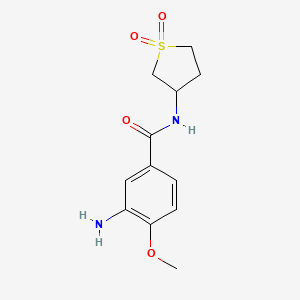

![molecular formula C21H19ClN2OS2 B2393750 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-83-0](/img/structure/B2393750.png)

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a series of chemical reactions . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . This is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of the compound can be determined using 1H and 13C NMR spectrometry . The NMR spectra provide information about the number and types of atoms in the molecule, their spatial arrangement, and the functional groups present .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, and the subsequent reaction with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine . This is then reacted with different pyridine amines to form the final product .Scientific Research Applications

Central Nervous System (CNS) Depressant Activity

Compounds related to "2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their central nervous system depressant activity. For example, certain derivatives have demonstrated marked sedative actions, highlighting their potential for therapeutic applications in treating CNS disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Pharmacological Properties and Biological Potential

Synthetic pathways have been developed to create various substituted derivatives with the intention of exploring their physicochemical properties and biological potential. Differences in the position of the sulfur atom in these molecules can significantly influence their electronic spectra and potentially alter their biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Nonlinear Optical (NLO) Applications

Research into thiopyrimidine derivatives has also shown promise in the field of nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have revealed that certain phenyl pyrimidine derivatives exhibit considerable NLO properties, making them candidates for optoelectronic and high-technology applications (Hussain et al., 2020).

Fluorescent Probing for Environmental and Biological Sciences

Derivatives have been developed as reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols. These probes offer high sensitivity and selectivity, demonstrating their utility in detecting thiophenols in water samples, which is essential for environmental monitoring and biological research (Wang et al., 2012).

Synthetic Routes and Chemical Properties

New synthetic routes have been explored to create 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, expanding the chemical toolbox available for producing these compounds. This research not only facilitates the synthesis of these molecules but also contributes to understanding their structural and chemical properties (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting further biological testing to assess the efficacy and safety of these compounds. It would also be beneficial to explore the potential of these compounds in treating other diseases.

Mechanism of Action

Target of Action

Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred from the antimycobacterial activity of related compounds that it may interact with specific targets in mycobacterium tuberculosis to inhibit their growth .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with essential metabolic pathways in mycobacterium tuberculosis .

Result of Action

Related compounds have shown significant antimycobacterial activity, suggesting that this compound may also have a similar effect .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGSCYSUPSDSDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

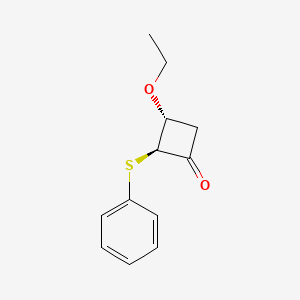

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)

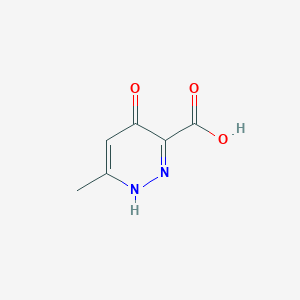

![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

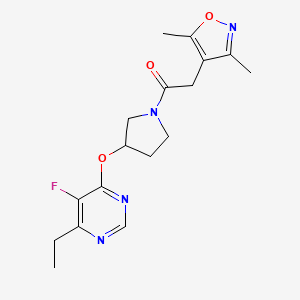

![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)

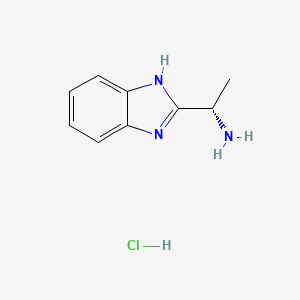

![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)

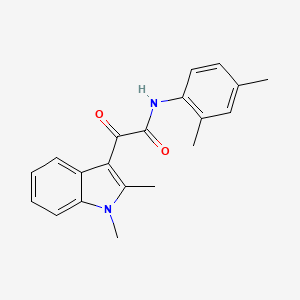

![3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)

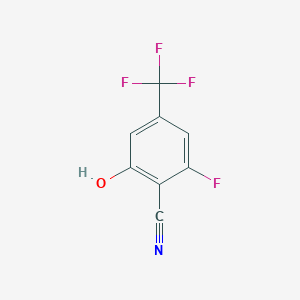

![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)